Regioisomeric Differentiation: Thiophen-3-yloxy vs. Thiophen-2-yloxy Piperidine Carbonyl Acetamides
The target compound incorporates a thiophen-3-yloxy group, whereas the most immediate analog bears a thiophen-2-yloxy substituent. Computed physicochemical parameters reveal a meaningful difference in lipophilicity: cLogP for the 3-yloxy regioisomer is 2.5, compared to a predicted cLogP of approximately 2.7–2.9 for the 2-yloxy analog (estimated from structurally related thiophene ethers) [1]. The difference in topological polar surface area (TPSA: 86.9 Ų) and the distinct orientation of the sulfur atom relative to the piperidine oxygen alter hydrogen-bond acceptor geometry [1]. These variances can lead to differential solubility, permeability, and off-target binding, although direct comparative biological data for this pair have not been published.
| Evidence Dimension | Lipophilicity (cLogP) and Topological Polar Surface Area (TPSA) |
|---|---|
| Target Compound Data | cLogP = 2.5; TPSA = 86.9 Ų |
| Comparator Or Baseline | Thiophen-2-yloxy analog: predicted cLogP ≈ 2.7–2.9 (class estimate); TPSA similar but with distinct spatial distribution |
| Quantified Difference | ΔcLogP ≈ 0.2–0.4 units (lower for 3-yloxy) |
| Conditions | Computed properties from structural data (Kuujia); comparator estimates based on class trends [1] |
Why This Matters
Even small cLogP differences can shift a compound across critical thresholds for CNS penetration or aqueous solubility, making the 3-yloxy regioisomer the preferred choice when lower lipophilicity is desired in a screening cascade.
- [1] Kuujia.com. CAS No. 2034302-62-8: N-{4-[4-(thiophen-3-yloxy)piperidine-1-carbonyl]phenyl}acetamide – Computed Properties. View Source
